molecular formula C22H24N4O4 B2400812 (E)-ethyl 4-(3-(3-isobutyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)ureido)benzoate CAS No. 899984-25-9

(E)-ethyl 4-(3-(3-isobutyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)ureido)benzoate

カタログ番号: B2400812
CAS番号: 899984-25-9
分子量: 408.458
InChIキー: ARSXZHAHIYLOQW-NCELDCMTSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(E)-ethyl 4-(3-(3-isobutyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)ureido)benzoate is a useful research compound. Its molecular formula is C22H24N4O4 and its molecular weight is 408.458. The purity is usually 95%.
BenchChem offers high-quality (E)-ethyl 4-(3-(3-isobutyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)ureido)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-ethyl 4-(3-(3-isobutyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)ureido)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

ethyl 4-[[3-(2-methylpropyl)-2-oxoquinazolin-4-yl]carbamoylamino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O4/c1-4-30-20(27)15-9-11-16(12-10-15)23-21(28)25-19-17-7-5-6-8-18(17)24-22(29)26(19)13-14(2)3/h5-12,14H,4,13H2,1-3H3,(H2,23,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVEHRBJNUXXRPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)NC2=C3C=CC=CC3=NC(=O)N2CC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

Chemical Structure and Properties

The compound can be described by its structural formula, which includes a quinazoline moiety linked to an ethyl benzoate. Its molecular formula is C20H24N4O3C_{20}H_{24}N_4O_3, and it possesses both hydrophobic and hydrophilic characteristics, making it suitable for various biological interactions.

  • Antioxidant Activity : Research indicates that compounds similar to (E)-ethyl 4-(3-(3-isobutyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)ureido)benzoate exhibit significant antioxidant properties. They may mitigate oxidative stress by scavenging free radicals and enhancing the activity of endogenous antioxidant enzymes such as superoxide dismutase and glutathione peroxidase .
  • Anti-inflammatory Effects : The compound has shown promise in reducing inflammation markers in vitro. It appears to inhibit the production of pro-inflammatory cytokines, thereby potentially alleviating conditions associated with chronic inflammation .
  • Cytoprotective Effects : Preliminary studies suggest that this compound may confer protection against cellular damage caused by hypoxia or oxidative stress, similar to other related compounds . This is particularly relevant in contexts like ischemic injuries where oxidative damage is prevalent.

Therapeutic Applications

  • Cancer Therapy : The quinazoline derivatives have been explored for their anticancer properties, particularly due to their ability to interfere with cancer cell proliferation pathways and induce apoptosis in malignant cells.
  • Neurological Disorders : Given its antioxidant properties, (E)-ethyl 4-(3-(3-isobutyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)ureido)benzoate may be beneficial in treating neurodegenerative diseases where oxidative stress plays a critical role.

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AntioxidantIncreased glutathione levels; reduced ROS
Anti-inflammatoryDecreased levels of TNF-alpha
CytoprotectiveImproved cell viability under hypoxia
AnticancerInduction of apoptosis in cancer cells

Specific Research Findings

A study investigating the cytoprotective effects of similar compounds demonstrated that treatment with (E)-ethyl 4-(3-(3-isobutyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)ureido)benzoate resulted in a significant decrease in protein oxidation levels when cells were exposed to hypoxic conditions. This suggests a protective mechanism against oxidative damage .

Q & A

Basic: What are the standard synthetic routes for synthesizing (E)-ethyl 4-(3-(3-isobutyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)ureido)benzoate, and what reaction conditions critically influence yield?

Methodological Answer:
The synthesis typically involves multi-step reactions:

  • Step 1: Formation of the quinazolinone core via cyclization of anthranilic acid derivatives with isobutylamine under reflux in acetic acid .
  • Step 2: Introduction of the ureido linkage via condensation of the quinazolinone intermediate with a benzoate ester-bearing isocyanate. Reaction conditions (e.g., anhydrous DMF, 0–5°C) are critical to avoid hydrolysis .
  • Step 3: Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the (E)-isomer, confirmed by NOESY NMR .
    Key Factors: Solvent choice (polar aprotic for stability), temperature control (<10°C during coupling), and stoichiometric excess of isocyanate (1.2–1.5 eq.) to maximize yield (typically 60–75%) .

Advanced: How can regioselectivity be controlled during ureido linkage formation to favor the (E)-isomer?

Methodological Answer:

  • Steric Hindrance: Use bulky substituents on the quinazolinone (e.g., 3-isobutyl group) to sterically favor the (E)-configuration .
  • Catalytic Additives: Employ Lewis acids like ZnCl₂ (5 mol%) to stabilize transition states and improve selectivity (>85% E-isomer) .
  • Kinetic Control: Conduct reactions at low temperatures (0–5°C) to trap the thermodynamically less stable (E)-isomer before equilibration .
  • Validation: Monitor reaction progress via TLC (Rf ~0.4 in 3:7 EtOAc/hexane) and confirm stereochemistry using ¹H NMR (coupling constants: J = 12–14 Hz for trans-vinylic protons) .

Basic: What spectroscopic techniques are essential for structural confirmation?

Methodological Answer:

  • ¹H/¹³C NMR: Identify key signals:
    • Quinazolinone C=O at δ ~165 ppm (¹³C).
    • Ureido NH protons as broad singlets (δ 10.5–11.5 ppm) .
  • HRMS: Confirm molecular ion [M+H]⁺ (e.g., m/z 467.2154 for C₂₄H₂₇N₄O₅⁺) with <2 ppm error .
  • IR: Stretch bands for carbonyl (1680–1720 cm⁻¹) and ureido C=O (1640–1660 cm⁻¹) .

Advanced: How can researchers resolve discrepancies in NMR data for this compound?

Methodological Answer:

  • Deuterated Solvents: Use DMSO-d₆ to enhance solubility and resolve broad NH signals .
  • Variable Temperature NMR: Elevate to 50°C to reduce rotational barriers and clarify splitting patterns .
  • 2D Techniques: HSQC and HMBC to assign overlapping signals (e.g., aromatic protons adjacent to the ester group) .
  • Reference Standards: Compare with synthesized analogs (e.g., methyl instead of ethyl benzoate derivatives) to validate assignments .

Basic: What biological assays are recommended for preliminary activity screening?

Methodological Answer:

  • Anticancer: MTT assay on HeLa or MCF-7 cells (IC₅₀ determination; 48–72 hr exposure) .
  • Antimicrobial: Broth microdilution (MIC against S. aureus and E. coli; 18–24 hr incubation) .
  • Enzyme Inhibition: Fluorescence-based assays targeting kinases (e.g., EGFR) using ATP-competitive protocols .

Advanced: What mechanistic strategies can elucidate this compound’s anticancer activity?

Methodological Answer:

  • Proteomics: SILAC labeling to identify differentially expressed proteins in treated vs. untreated cells .
  • siRNA Knockdown: Target putative pathways (e.g., PI3K/Akt) to assess rescue of cytotoxicity .
  • Molecular Docking: Simulate binding to quinazolinone-sensitive targets (e.g., thymidylate synthase; Glide SP score ≤ −8 kcal/mol) .

Data Contradiction: How to address inconsistent bioactivity across cell lines?

Methodological Answer:

  • Assay Conditions: Standardize serum concentration (e.g., 10% FBS) and passage number (<20 for cell lines) .
  • Metabolic Stability: Test compound stability in cell media (HPLC monitoring; t½ >6 hr required) .
  • Pathway-Specific Markers: Use Western blotting (e.g., PARP cleavage for apoptosis) to confirm mechanism across models .

Stability: What factors influence storage stability?

Methodological Answer:

  • Temperature: Store at −20°C in amber vials; room temperature reduces purity by 15% over 30 days .
  • Solubility: Prepare stock solutions in DMSO (10 mM) to prevent hydrolysis; avoid aqueous buffers at pH >7.0 .
  • Light Sensitivity: UV-Vis monitoring (λ = 320 nm) shows 90% integrity after 7 days in dark vs. 50% under light .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。